An In-depth Technical Guide to the Chemical Structure and Synthesis of Tulathromycin B
An In-depth Technical Guide to the Chemical Structure and Synthesis of Tulathromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulathromycin, a potent macrolide antibiotic, is a cornerstone in veterinary medicine for treating respiratory diseases in cattle and swine. It exists as an equilibrium mixture of two isomers: Tulathromycin A, a 15-membered azalide, and Tulathromycin B, a 13-membered macrolide. While Tulathromycin A is the major component, understanding the chemical structure and synthesis of Tulathromycin B is crucial for a comprehensive grasp of the drug's chemistry, activity, and potential for further development. This technical guide provides a detailed examination of the chemical structure of Tulathromycin B and a comprehensive overview of its synthesis pathway, including key reactions, influencing factors, and purification methods.
Chemical Structure of Tulathromycin B
Tulathromycin B is a complex macrolide antibiotic distinguished by its 13-membered lactone ring. This structural feature arises from a translactonization reaction of its isomeric counterpart, Tulathromycin A.[1] The defining characteristic of the tulathromycin family is the presence of three polar amine groups, which contribute to the unique pharmacokinetic properties of these compounds.
Key Structural Features:
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Macrocyclic Ring: A 13-membered lactone ring.[1]
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Isomeric Relationship: Exists in equilibrium with the 15-membered Tulathromycin A, typically in a 1:9 ratio in aqueous solutions.[4]
Table 1: Physicochemical Properties of Tulathromycin B
| Property | Value |
| Chemical Formula | C41H79N3O12 |
| Molecular Weight | 806.09 g/mol |
| CAS Number | 280755-12-6 |
| IUPAC Name | (2R,3R,6R,8R,9R,10S,11S,12R)-2-((2R,3R)-2,3-dihydroxypentan-2-yl)-9-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-hydroxy-11-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-((propylamino)methyl)tetrahydro-2H-pyran-2-yl)oxy)-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one |
| SMILES | CCCNCC1(--INVALID-LINK--O--INVALID-LINK--O[C@H]2--INVALID-LINK----INVALID-LINK--(C--INVALID-LINK--CN--INVALID-LINK----INVALID-LINK--[C@@H]2C)--INVALID-LINK--(O)--INVALID-LINK--O)O">C@HO[C@H]3--INVALID-LINK--O3)N(C)C">C@@HO)O |
| InChI Key | JEBMHQVCOAWRCT-QPTWMBCESA-N |
A 2D chemical structure of Tulathromycin B is depicted below:
Synthesis Pathway of Tulathromycin B
The synthesis of Tulathromycin results in a mixture of isomers A and B. The formation of Tulathromycin B is a consequence of an intramolecular translactonization reaction. The overall synthesis is a multi-step process starting from a precursor macrolide, typically a derivative of erythromycin A. Key transformations include selective protection of hydroxyl groups, oxidation, epoxidation, and subsequent nucleophilic ring-opening.
The ratio of Tulathromycin A to B is significantly influenced by reaction conditions such as solvent polarity, temperature, and pH. For instance, polar aprotic solvents like tetrahydrofuran (THF) tend to favor the formation of Tulathromycin A. The equilibrium between the two isomers is a dynamic process in aqueous media.
The following diagram illustrates a plausible synthetic pathway leading to the formation of the Tulathromycin isomeric mixture, including the key intermediates and reactions.
Key Experimental Protocols
Detailed experimental protocols for the synthesis of macrolide antibiotics are often proprietary. However, based on patent literature and general organic synthesis principles, the following sections outline the methodologies for the key transformations.
Swern Oxidation of the Protected Erythromycin Derivative
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. In the synthesis of Tulathromycin, this reaction is crucial for converting a hydroxyl group on the macrolide core to a ketone, a necessary precursor for the subsequent epoxidation step.
General Protocol:
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A solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
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Dimethyl sulfoxide (DMSO) (3.0 eq), dissolved in anhydrous DCM, is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15-30 minutes.
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The protected erythromycin derivative (1.0 eq), dissolved in anhydrous DCM, is added slowly to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC).
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After the starting material is consumed, triethylamine (Et3N) (5.0-6.0 eq) is added dropwise.
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The reaction mixture is allowed to warm to room temperature.
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The reaction is quenched with water, and the organic layer is separated.
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The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude keto-derivative.
Corey-Chaykovsky Epoxidation
The Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides from ketones or aldehydes using a sulfur ylide. This step introduces the epoxide ring that is later opened by n-propylamine.
General Protocol:
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Trimethylsulfonium iodide or bromide (1.5-2.0 eq) is suspended in anhydrous tetrahydrofuran (THF) or a mixture of THF and DCM under an inert atmosphere.
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The suspension is cooled to a low temperature (e.g., -20 °C to 0 °C).
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A strong base, such as sodium hydride or potassium tert-butoxide (1.5-2.0 eq), is added portion-wise to generate the sulfur ylide in situ. The mixture is stirred for 30-60 minutes.
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The keto-derivative (1.0 eq), dissolved in anhydrous THF or DCM, is added dropwise to the ylide solution at a low temperature (e.g., -78 °C).
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The reaction is stirred at low temperature until completion (monitored by TLC).
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The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxy-intermediate.
Translactonization and Isomer Separation
The formation of Tulathromycin B occurs via an intramolecular translactonization of Tulathromycin A in solution. This equilibrium is influenced by pH and the solvent system. While the synthesis typically yields a mixture, separation of the isomers can be achieved through chromatographic techniques.
Purification of Tulathromycin B:
A patent describes a method for separating Tulathromycin A and B from a crude product. The process involves:
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Acidification and Dissolution: The crude Tulathromycin product is acidified and dissolved.
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Adsorption and Desorption: The solution is subjected to an adsorption/desorption process.
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Chromatography: The mixture is then separated by column chromatography, with cellulose powder being a suitable stationary phase.
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Elution: Elution with a suitable solvent system (e.g., butyl acetate) allows for the separation of the two isomers, with Tulathromycin B reportedly being the first to elute under certain conditions.
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Distillation: The collected fractions containing the respective isomers are then concentrated under reduced pressure to obtain the solid products.
This process can yield Tulathromycin B with a purity of over 98%.
Quantitative Data
The synthesis of Tulathromycin is a complex, multi-step process, and yields can vary. The final product is an equilibrium mixture of isomers.
Table 2: Representative Yields and Purity in Tulathromycin Synthesis
| Step | Product | Typical Yield | Purity |
| Swern Oxidation | Keto-derivative | High | Generally requires purification |
| Corey-Chaykovsky Epoxidation | Epoxy-intermediate | Moderate to Good | Generally requires purification |
| Ring Opening/Isomerization | Tulathromycin (A/B mixture) | Good | Mixture of isomers |
| Chromatographic Separation | Tulathromycin B | - | >98% |
Note: Specific yields are highly dependent on the exact reaction conditions and scale.
Conclusion
Tulathromycin B, the 13-membered lactone isomer of Tulathromycin, is an integral part of the commercially available antibiotic. Its formation through a translactonization reaction from the major 15-membered isomer, Tulathromycin A, adds a layer of complexity to the drug's chemistry. While the synthesis of Tulathromycin produces a mixture of these isomers, understanding the key synthetic steps—Swern oxidation and Corey-Chaykovsky epoxidation—and the factors influencing the isomeric equilibrium is vital for drug development and manufacturing. Furthermore, chromatographic methods provide a means to isolate high-purity Tulathromycin B, enabling further research into its specific biological activities and potential therapeutic applications. This guide provides a foundational understanding of the chemical structure and synthesis of Tulathromycin B for professionals in the field of drug discovery and development.

